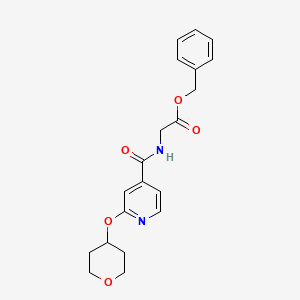

benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate

Description

Properties

IUPAC Name |

benzyl 2-[[2-(oxan-4-yloxy)pyridine-4-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c23-19(26-14-15-4-2-1-3-5-15)13-22-20(24)16-6-9-21-18(12-16)27-17-7-10-25-11-8-17/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPALMCFOSJDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-2H-pyran-4-yl intermediate, followed by its reaction with isonicotinic acid to form the isonicotinamide derivative. The final step involves esterification with benzyl alcohol to yield the target compound. Key reaction conditions include controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up laboratory synthesis protocols. This requires optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products that may possess different chemical properties.

Reduction: It can be reduced to form different derivatives with potentially altered biological activities.

Substitution: The benzyl group or other functional groups within the molecule can be substituted using suitable reagents, resulting in new compounds with diverse functionalities.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids, aldehydes, or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Various benzyl derivatives or pyran-4-yl-substituted compounds.

Scientific Research Applications

In Chemistry: Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in synthetic organic chemistry.

In Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for drug discovery and development.

In Medicine: Research indicates that this compound may be useful in treating certain diseases due to its biological activities. It is investigated for its potential therapeutic effects and mechanisms of action.

In Industry: Its chemical stability and reactivity make it suitable for applications in material science and manufacturing processes. It can be used to produce specialty chemicals and advanced materials.

Mechanism of Action

Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate exerts its effects through interactions with specific molecular targets. These targets include enzymes, receptors, and other proteins involved in various biological pathways. The compound's unique structure allows it to bind selectively to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several agrochemicals, notably tepraloxydim and clethodim, as referenced in the evidence. Below is a comparative analysis:

Research Findings and Gaps

- Hypothetical Applications : Based on tepraloxydim/clethodim data, the compound could be explored as a herbicide or enzyme inhibitor. However, its benzyl ester and isonicotinamide groups may redirect its utility toward pharmaceutical applications (e.g., antimicrobial or anti-inflammatory agents).

Biological Activity

Benzyl 2-(2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamido)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a benzyl group, an isonicotinamide moiety, and a tetrahydro-2H-pyran group. Its molecular formula is , with a molecular weight of approximately 288.35 g/mol. The presence of the tetrahydro-2H-pyran ring contributes to its lipophilicity, which may influence its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isonicotinamide have been studied for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. These compounds often act by inhibiting bacterial cell wall synthesis or disrupting membrane integrity.

Anticancer Properties

Several studies have suggested that the incorporation of tetrahydro-2H-pyran moieties in drug design can enhance anticancer activity. For example, compounds with similar structural features have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective effects. Compounds containing isonicotinamide derivatives have been linked to reduced oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study published by Jachimska et al., the efficacy of similar compounds was evaluated against A375 malignant melanoma cells. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase cascades. The study emphasized the importance of structural modifications in enhancing biological activity.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with isonicotinamide structures often act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival.

- Cell Membrane Disruption : The lipophilic nature of tetrahydro-2H-pyran can facilitate penetration into lipid membranes, disrupting cellular integrity.

- Signal Transduction Modulation : By influencing key signaling pathways (e.g., MAPK, PI3K/Akt), these compounds can alter cellular responses to stressors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.